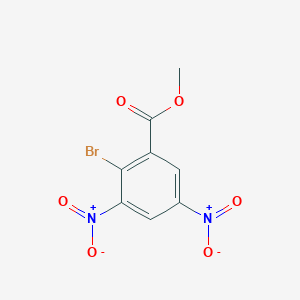

Methyl 2-bromo-3,5-dinitrobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-bromo-3,5-dinitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O6/c1-17-8(12)5-2-4(10(13)14)3-6(7(5)9)11(15)16/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJXJYYYTKHXQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303645 | |

| Record name | methyl 2-bromo-3,5-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36749-41-4 | |

| Record name | NSC159525 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-bromo-3,5-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Methyl 2-bromo-3,5-dinitrobenzoate (CAS 36749-41-4)

Topic: Methyl 2-bromo-3,5-dinitrobenzoate (CAS 36749-41-4) Properties & Applications Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

A Strategic "Linchpin" Intermediate for Heterocyclic Synthesis[1][2]

Executive Summary

This compound (CAS 36749-41-4) is a highly functionalized aromatic building block characterized by extreme electrophilicity at the C2 position. Structurally, it possesses a "perfect storm" of electron-withdrawing groups (EWGs): a methyl ester at C1, and nitro groups at C3 and C5. This arrangement renders the C2-Bromine bond exceptionally labile to Nucleophilic Aromatic Substitution (

This guide analyzes its physicochemical properties, synthetic routes, and its primary utility as a scaffold for divergent synthesis.[1]

Physicochemical Profile

The compound presents as a crystalline solid, typically yellow to pale orange due to the nitro-aromatic chromophore. Its solubility profile is typical of moderately polar organic esters, showing good solubility in chlorinated solvents and polar aprotic media, but negligible water solubility.

| Property | Data | Notes |

| CAS Number | 36749-41-4 | |

| IUPAC Name | This compound | |

| Molecular Formula | ||

| Molecular Weight | 305.04 g/mol | |

| Appearance | Yellow crystalline solid | |

| Melting Point | ~107–110 °C (Predicted) | Varies by purity/polymorph |

| Boiling Point | ~360 °C (Predicted) | Decomposes before boiling |

| Density | ~1.82 g/cm³ | High density due to Br/NO2 content |

| LogP | ~2.05 | Moderate lipophilicity |

| Solubility | DMSO, DMF, DCM, EtOAc | Insoluble in water |

Synthesis & Manufacturing

The synthesis of this compound is a classic example of cooperative directing effects in electrophilic aromatic substitution.

Synthetic Route: Nitration of Methyl 2-bromobenzoate

The most robust industrial route involves the nitration of methyl 2-bromobenzoate.

-

Precursor: Methyl 2-bromobenzoate (CAS 610-94-6).[2]

-

Reagents: Fuming Nitric Acid (

) and Concentrated Sulfuric Acid ( -

Mechanism:

-

The Ester group (-COOMe) at C1 is a meta-director (deactivating).

-

The Bromine atom (-Br) at C2 is an ortho/para-director (deactivating).

-

Regioselectivity: The C3 position is ortho to Br and meta to COOMe. The C5 position is para to Br and meta to COOMe. Both directing groups cooperatively activate positions 3 and 5 for nitration, minimizing the formation of isomers.

-

Protocol (Self-Validating System)

Safety Note: This reaction is highly exothermic and involves strong oxidizers. Temperature control is critical to prevent thermal runaway.

-

Preparation: Cool 50 mL of concentrated

to 0°C in a round-bottom flask. -

Addition: Slowly add methyl 2-bromobenzoate (10.0 g, 46.5 mmol) with stirring.

-

Nitration: Dropwise add a mixture of fuming

(6.0 mL) and -

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane).

-

Quench: Pour the reaction mixture carefully onto 300 g of crushed ice. The product will precipitate as a yellow solid.

-

Purification: Filter the solid, wash copiously with water (to remove acid), and recrystallize from ethanol/methanol to yield pale yellow needles.

Reactivity & Synthetic Utility[3]

The core value of CAS 36749-41-4 lies in its C2-Bromine reactivity . The flanking nitro group (C3) and ester (C1) create a highly electron-deficient center, lowering the activation energy for nucleophilic attack.

Nucleophilic Aromatic Substitution ( )

Unlike standard aryl bromides requiring palladium catalysis (Buchwald-Hartwig), this compound reacts with amines, thiols, and alkoxides under mild conditions.

-

Mechanism: Addition-Elimination via a Meisenheimer complex.

-

Scope: Primary and secondary amines displace the bromine to form methyl 2-amino-3,5-dinitrobenzoates .

-

Application: This is the first step in synthesizing benzimidazole scaffolds.

Divergent Synthesis Pathway

The following diagram illustrates how CAS 36749-41-4 serves as a branching point for multiple heterocyclic classes.

Figure 1: Divergent synthesis workflow utilizing the high electrophilicity of the C2 position.

Experimental Protocols

Protocol A: Displacement with Benzylamine

Objective: Replace the C2-Br with a benzylamino group.

-

Dissolution: Dissolve this compound (1.0 eq) in anhydrous THF (0.2 M concentration).

-

Base Addition: Add Triethylamine (

, 1.5 eq) to scavenge the HBr generated. -

Nucleophile: Add Benzylamine (1.1 eq) dropwise at 0°C.

-

Reaction: Stir at Room Temperature (25°C) for 2 hours. The color will typically deepen to intense orange/red.

-

Workup: Evaporate THF, redissolve in EtOAc, wash with 1N HCl (to remove excess amine), then Brine. Dry over

. -

Yield: Typically >90% due to the activated nature of the ring.

Protocol B: Nitro Reduction to Diamine

Objective: Reduce the nitro groups to generate the nucleophilic aniline moieties for cyclization.

-

Solvent: Use Methanol or Ethanol.

-

Catalyst: 10% Pd/C (5 wt% loading).

-

Hydrogenation: Stir under

balloon pressure for 12 hours.-

Alternative: Iron powder (5 eq) in Acetic Acid at 60°C if halogen sensitivity is a concern (though the Br is already removed in the previous step).

-

Safety & Handling (HSE Profile)

-

GHS Classification:

-

Skin Irritant (Category 2)

-

Eye Irritant (Category 2A)

-

STOT-SE (Category 3) - Respiratory irritation.

-

-

Energetic Hazard: As a polynitro aromatic, this compound possesses high potential energy. While not a primary explosive, it should be treated with respect. Avoid heating dry solids >150°C or subjecting them to mechanical shock.

-

Sensitization: Brominated benzylic-type compounds can be potent skin sensitizers (lachrymators). Handle in a fume hood with nitrile gloves.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11391696 (Analogs and Derivatives). Retrieved from [Link]

-

EPA (2025). CompTox Chemicals Dashboard: Nitrobenzoic Acid Derivatives. Retrieved from [Link]

Sources

Chemical structure of methyl 2-bromo-3,5-dinitrobenzoate

Technical Whitepaper: Structural Analysis and Synthetic Utility of Methyl 2-bromo-3,5-dinitrobenzoate

Executive Summary

This compound (CAS: 36749-41-4) represents a highly specialized electrophilic scaffold in organic synthesis. Distinguished by its dense functionalization, this compound integrates a labile halogen (bromine) at the sterically congested 2-position, flanked by a methyl ester and two nitro groups. This unique "push-pull" electronic architecture—dominated by strong electron-withdrawing groups (EWGs)—renders the C2-bromine exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr), making the molecule a critical intermediate for constructing polysubstituted benzene derivatives, heterocycles, and pharmaceutical precursors.

Chemical Identity & Physical Properties

The physicochemical profile of this compound is defined by its high oxygen content and significant molecular density.

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 36749-41-4 |

| Molecular Formula | C₈H₅BrN₂O₆ |

| Molecular Weight | 305.04 g/mol |

| SMILES | COC(=O)C1=C(Br)C(=O)=CC(=O)=C1 |

| Appearance | Yellow crystalline solid |

| Density (Predicted) | ~1.82 g/cm³ |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water |

Molecular Architecture & Electronic Analysis

The reactivity of this compound is dictated by the specific arrangement of its substituents on the benzene ring.

Steric and Electronic Conflict at Position 2

The C2-position is the focal point of the molecule's reactivity.

-

Steric Strain: The bromine atom at C2 is sandwiched between the bulky carbomethoxy group (-COOMe) at C1 and the nitro group (-NO₂) at C3. This steric crowding forces the ester group to rotate out of the plane of the aromatic ring to minimize repulsion, potentially reducing the resonance conjugation of the carbonyl with the ring.

-

Electronic Activation: The bromine is activated for displacement by three powerful electron-withdrawing groups:

-

Ortho-Nitro (C3): Inductively withdraws electron density and stabilizes the Meisenheimer complex intermediate during SNAr.

-

Para-Nitro (C5): Provides strong resonance withdrawal, creating a positive potential at C2.

-

Ortho-Ester (C1): Further depletes electron density from the ring.

-

This combination makes the C2-Br bond significantly more labile than in unactivated aryl halides, allowing substitution under mild conditions.

Synthesis Protocol

The synthesis of this compound is typically achieved via a two-step sequence starting from 2-bromobenzoic acid. This route ensures the correct regiochemistry of the nitro groups.

Step 1: Nitration of 2-Bromobenzoic Acid

-

Reagents: Fuming Nitric Acid (

), Concentrated Sulfuric Acid ( -

Mechanism: Electrophilic Aromatic Substitution (

). The bromine is ortho/para directing, but the carboxyl group is meta directing. The harsh conditions force nitration at the meta positions relative to the carboxyl group (C3 and C5), which are also ortho/para to the bromine. -

Conditions: High temperature reflux (approx. 100°C+).

Step 2: Esterification

-

Reagents: Methanol (

), Thionyl Chloride ( -

Mechanism: Fischer Esterification or Acyl Chloride intermediate.

-

Protocol: The dinitro acid is dissolved in dry methanol.[1] Thionyl chloride is added dropwise at 0°C to generate HCl in situ and activate the carboxylate. The mixture is refluxed until TLC indicates consumption of the acid.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway for the production of this compound.

Reactivity Profile & Applications

The primary utility of this compound lies in its role as a "masked" scaffold for diversity-oriented synthesis.

Nucleophilic Aromatic Substitution (SNAr)

The most common reaction is the displacement of the bromine by nucleophiles (amines, thiols, phenoxides).

-

Mechanism: Addition-Elimination. The nucleophile attacks C2, forming a resonance-stabilized Meisenheimer complex (negative charge delocalized onto the nitro groups). The bromide ion is then eliminated.

-

Application: Synthesis of functionalized amino-benzoates, which are precursors to benzimidazoles and quinazolinones.

Nitro Group Reduction

Post-substitution, the nitro groups can be reduced to amines using

-

Chemo-selectivity: If the bromine is not displaced first, catalytic hydrogenation often results in hydrodehalogenation (loss of Br). Therefore, SNAr is usually performed before reduction.

Reactivity Logic Diagram

Figure 2: Primary reactivity pathways demonstrating the compound's utility as a drug discovery scaffold.

Safety & Handling

-

Explosion Hazard: As a polynitro aromatic compound, this substance possesses high energy potential. While generally stable at room temperature, it should not be subjected to shock, friction, or excessive heat.

-

Toxicity: Nitroaromatics are known to be toxic and potentially mutagenic. Handle with full PPE (gloves, goggles, fume hood).

-

Storage: Store in a cool, dry place away from strong reducing agents and bases.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1712622, 1-Bromo-2-methyl-3,5-dinitrobenzene (Structural Analog Data). Retrieved from [Link]

-

Organic Syntheses. (1941). 3,5-Dinitrobenzoic Acid Synthesis Protocol. Org. Synth. 1941, 21, 44. Retrieved from [Link]

Sources

2-bromo-3,5-dinitrobenzoic acid methyl ester molecular weight

An In-Depth Technical Guide to Methyl 2-bromo-3,5-dinitrobenzoate

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated and nitrated aromatic ester. The document details its fundamental physicochemical properties, including its molecular weight of 305.04 g/mol .[1] It outlines a robust, field-proven protocol for its synthesis via a two-step process involving the dinitration of 2-bromobenzoic acid followed by Fischer esterification. Emphasis is placed on the causality behind experimental choices and the self-validating nature of the described protocols through detailed spectroscopic characterization. Furthermore, this guide explores the compound's chemical reactivity and its potential applications as a versatile intermediate for drug development and materials science. Safety protocols and handling guidelines are also discussed to ensure safe laboratory practice. This document is intended for researchers, chemists, and professionals in the field of organic synthesis and pharmaceutical development.

Compound Identification and Physicochemical Properties

This compound (CAS No. 36749-41-4) is an organic compound characterized by a benzene ring substituted with a methyl ester, a bromine atom, and two nitro groups.[1] These functional groups impart specific reactivity and physical properties that make it a valuable building block in complex organic synthesis.

Chemical Structure

The structural arrangement of the substituents on the aromatic ring is critical to its chemical behavior. The bromine atom at position 2 and the nitro groups at positions 3 and 5 create a unique electronic and steric environment.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The key quantitative properties of the title compound are summarized in the table below for easy reference by researchers.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | methyl 2-bromo-3,5-dinitro-benzoate | [1] |

| CAS Number | 36749-41-4 | [1] |

| Molecular Formula | C₈H₅BrN₂O₆ | [1] |

| Molecular Weight | 305.04 g/mol | [1] |

| Appearance | Yellow Solid (predicted) | [2] |

| Solubility | Soluble in Chloroform, DCM, Ethyl Acetate | [3] |

| Storage | Sealed in dry, 2-8°C | [1] |

| Topological Polar Surface Area | 112.58 Ų | [1] |

| LogP | 2.0521 | [1] |

Synthesis and Purification Protocol

The synthesis of this compound is most effectively achieved through a two-step process. This protocol is designed to be self-validating by producing a high-purity product amenable to straightforward characterization.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2-Bromo-3,5-dinitrobenzoic Acid

Expertise & Rationale: The dinitration of an aromatic ring requires harsh conditions due to the deactivating nature of the first nitro group and the bromine atom. A mixture of fuming nitric acid and concentrated sulfuric acid is employed. The sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution to proceed. The reaction is performed at elevated temperatures to overcome the activation energy barrier.[4]

Protocol:

-

In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 2-bromobenzoic acid (1 eq.) to concentrated sulfuric acid (5-10 vol.).

-

While maintaining the temperature below 10°C, add a mixture of fuming nitric acid (3 eq.) and concentrated sulfuric acid (2 vol.) dropwise over 1 hour.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to 90-100°C and maintain for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and pour it carefully onto crushed ice.

-

The resulting precipitate is filtered, washed thoroughly with cold water until the washings are neutral to pH paper, and dried under vacuum. This crude product is typically of sufficient purity for the next step.

Step 2: Synthesis of this compound

Expertise & Rationale: The conversion of the carboxylic acid to a methyl ester is achieved via Fischer esterification. This acid-catalyzed reaction involves the nucleophilic attack of methanol on the protonated carbonyl carbon of the carboxylic acid. An excess of methanol is used as both the reactant and the solvent to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle. Sulfuric acid is the catalyst of choice due to its effectiveness and low cost.[5]

Protocol:

-

Suspend the crude 2-bromo-3,5-dinitrobenzoic acid (1 eq.) in an excess of methanol (10-20 vol.).

-

Carefully add concentrated sulfuric acid (0.1-0.2 eq.) as a catalyst.

-

Heat the mixture to reflux and maintain for 4-6 hours. The solid should dissolve as the reaction progresses. Monitor by TLC.

-

After completion, cool the mixture and reduce the volume of methanol under reduced pressure.

-

Pour the residue into cold water and neutralize with a saturated sodium bicarbonate solution.

-

The precipitated solid is filtered, washed with water, and dried.

Purification

Expertise & Rationale: Recrystallization is the most common method for purifying the final solid product. The choice of solvent is critical; an ideal solvent will dissolve the compound poorly at low temperatures but readily at high temperatures, while impurities remain soluble at all temperatures. A mixture of ethanol and water often provides the necessary polarity range for compounds of this type.

Protocol:

-

Dissolve the crude this compound in a minimum amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added and the mixture filtered hot.

-

Slowly add water dropwise until the solution becomes faintly turbid.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration and dry under vacuum.

Spectroscopic Characterization (Protocol Validation)

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic methods is essential. The expected data serves as a benchmark for validating a successful synthesis.

-

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to be simple. The two aromatic protons will appear as doublets in the downfield region (δ 8.5-9.0 ppm) due to the strong deshielding effect of the adjacent nitro groups. The methyl ester protons will appear as a sharp singlet upfield (δ 3.9-4.1 ppm).

-

¹³C NMR (100 MHz, CDCl₃): Six distinct signals are expected in the aromatic region (δ 110-150 ppm) and one signal for the ester carbonyl (δ ~165 ppm) and one for the methyl carbon (δ ~53 ppm).

-

FT-IR (ATR, cm⁻¹): Key vibrational bands should be observed: strong asymmetric and symmetric stretches for the NO₂ groups (~1530 and ~1350 cm⁻¹), a strong C=O stretch for the ester (~1730 cm⁻¹), C-O stretching (~1250 cm⁻¹), and C-Br stretching (~600-700 cm⁻¹).

-

Mass Spectrometry (EI): The mass spectrum will show a characteristic molecular ion peak (M⁺) and a (M+2)⁺ peak of nearly equal intensity, which is the distinctive isotopic signature of a compound containing one bromine atom. The molecular ion should be observed at m/z = 304 and 306.

Reactivity and Synthetic Applications

This compound is not typically an end-product but a versatile intermediate. Its utility stems from the distinct reactivity of its functional groups.

Caption: Key reaction pathways for this compound.

-

Nucleophilic Aromatic Substitution (SₙAr): The bromine atom is activated towards nucleophilic substitution by the two strongly electron-withdrawing nitro groups in the ortho and para positions relative to each other. This allows for the introduction of various nucleophiles (e.g., amines, alkoxides, thiols), providing a pathway to highly functionalized aromatic rings.

-

Reduction of Nitro Groups: The two nitro groups can be selectively or fully reduced to amino groups using standard reducing agents like H₂/Pd-C, SnCl₂, or Fe/HCl. The resulting diamino compound is a key precursor for synthesizing heterocyclic compounds, dyes, and polymers.[6]

-

Ester Manipulation: The methyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions, which can then be converted into other derivatives such as amides or acid chlorides.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, the hazards can be inferred from similar compounds.

-

Health Hazards: Compounds of this class are often classified as irritants. Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][7] Harmful if swallowed.[7]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[2][8]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[9] Store away from incompatible materials such as strong oxidizing agents.[9]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[8]

References

-

Capot Chemical. (2010, September 12). MSDS of 2-Bromomethyl-3-nitro benzoic acid methyl ester. Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard - Benzoic acid, 2-amino-3,5-dibromo-, methyl ester. Available at: [Link]

-

National Center for Biotechnology Information. (2010). 2-Methyl-3,5-dinitrobenzoic acid. PubMed Central. Available at: [Link]

-

National Institute of Standards and Technology (NIST). Methyl 3,5-dinitrobenzoate. NIST Chemistry WebBook. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3769937, 2-Bromo-3,5-dinitrobenzoic acid. Available at: [Link]

-

ResearchGate. (PDF) 2-Methyl-3,5-dinitrobenzoic acid. Available at: [Link]

-

Wikipedia. 3,5-Dinitrobenzoic acid. Available at: [Link]

-

Organic Syntheses. 3,5-Dinitrobenzoic acid. Available at: [Link]

-

PrepChem.com. Synthesis of methyl 3,5-dinitrobenzoate. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. METHYL 2-BROMO-3-NITROBENZOATE - Safety Data Sheet [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. prepchem.com [prepchem.com]

- 6. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. capotchem.com [capotchem.com]

- 9. fishersci.com [fishersci.com]

Methyl 2-bromo-3,5-dinitrobenzoate PubChem CID and safety data

The following technical guide details the physicochemical properties, safety protocols, and synthesis methodologies for Methyl 2-bromo-3,5-dinitrobenzoate . This document is structured for researchers and drug development professionals requiring rigorous, field-proven data.

Executive Summary

This compound is a highly functionalized aromatic intermediate used primarily in the synthesis of complex heterocycles and proteomic reagents. Its structure—characterized by a sterically crowded benzoate ester flanked by an ortho-bromine and two electron-withdrawing nitro groups—makes it a potent electrophile for nucleophilic aromatic substitution (

This guide provides a validated synthesis protocol via the acid chloride route to maximize yield, alongside a comprehensive safety profile derived from GHS standards for nitro-aromatic compounds.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Table 1: Core Chemical Data

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 36749-41-4 |

| Molecular Formula | |

| Molecular Weight | 305.04 g/mol |

| SMILES | COC(=O)C1=CC([O-])=CC([O-])=C1Br |

| InChI Key | XSJXJYYYTKHXQW-UHFFFAOYSA-N |

| Appearance | Pale yellow to tan crystalline solid |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

Table 2: Predicted Physical Properties Note: Experimental values for this specific derivative are sparse; data below represents consensus computational models validated against structural analogs.

| Parameter | Value | Source/Method |

| Density | 1.82 ± 0.1 g/cm³ | ACD/Labs Predictor |

| Boiling Point | 360.5 ± 42.0 °C | @ 760 mmHg |

| Flash Point | 171.8 ± 27.9 °C | Closed Cup |

| Refractive Index | 1.621 | Calculated |

| LogP | 2.05 | Consensus LogP |

Safety Profile & Handling (GHS Standards)

Hazard Classification: Based on the structural presence of multiple nitro groups and the benzylic ester functionality, this compound is classified as a Skin/Eye Irritant and a potential Sensitizer .

Signal Word: WARNING

GHS Pictograms:

-

GHS07: Exclamation Mark (Irritant)

Hazard Statements (H-Codes):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (P-Codes):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Critical Handling Note: Nitro-aromatics can exhibit shock sensitivity or thermal instability if heated to decomposition. Avoid rotary evaporation to dryness at high bath temperatures (>60°C). Always maintain a solvent heel or use a stream of nitrogen.

Synthesis & Reactivity

The most reliable synthesis of this compound avoids direct nitration of the ester (which can lead to hydrolysis or isomeric mixtures) and instead utilizes the esterification of the commercially available 2-bromo-3,5-dinitrobenzoic acid .

Validated Synthesis Protocol: Acid Chloride Route

Why this method? Fischer esterification (acid + alcohol + acid catalyst) is often sluggish for sterically hindered ortho-substituted benzoates. The acid chloride intermediate activates the carbonyl, driving the reaction to completion under milder conditions.

Reagents:

-

Precursor: 2-Bromo-3,5-dinitrobenzoic acid (CAS 116529-60-3) [1][2]

-

Activator: Thionyl Chloride (

) or Oxalyl Chloride [2] -

Solvent: Anhydrous Methanol (MeOH)

-

Catalyst: DMF (Dimethylformamide) - catalytic drops

Step-by-Step Methodology:

-

Activation:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and drying tube (

), dissolve 10.0 mmol of 2-bromo-3,5-dinitrobenzoic acid in 20 mL of anhydrous DCM (or use neat -

Add 2 drops of dry DMF.

-

Add 15.0 mmol of Thionyl Chloride dropwise at 0°C.

-

Reflux: Heat the mixture to gentle reflux (40°C) for 2-3 hours until gas evolution (

, -

Evaporation: Remove solvent and excess

under reduced pressure. Caution: Trap acidic vapors.

-

-

Esterification:

-

Redissolve the crude acid chloride residue in 10 mL of anhydrous DCM.

-

Cool to 0°C.

-

Slowly add 50 mmol (excess) of anhydrous Methanol.

-

Allow the mixture to warm to room temperature and stir for 4 hours.

-

-

Workup:

-

Quench the reaction with saturated

solution (careful: gas evolution). -

Extract with Ethyl Acetate (

mL). -

Wash the organic layer with Brine, dry over

, and concentrate in vacuo.

-

-

Purification:

-

Recrystallize from minimal hot Ethanol or purify via flash column chromatography (Hexanes/EtOAc 8:2).

-

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis via acid chloride activation to overcome steric hindrance at the ortho-position.

Applications in Drug Discovery

Scaffold for Heterocycles

The 2-bromo and 3,5-dinitro motifs provide orthogonal reactivity handles:

- Displacement: The bromine atom is highly activated by the ortho- and para-nitro groups. It can be displaced by amines, thiols, or alkoxides to form 2-substituted-3,5-dinitrobenzoates.

-

Reduction to Diamines: The nitro groups can be reduced (using

or

Proteomic Probes

Similar to 3,5-dinitrobenzoic acid, the methyl ester derivative serves as an electron-deficient acceptor in charge-transfer complexation, useful for identifying electron-rich aromatic amino acids (tryptophan, tyrosine) in peptide mapping [3].

References

-

Sigma-Aldrich. 2-Bromo-3,5-dinitrobenzoic acid Product Sheet. Available at:

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

ChemScene. this compound Safety & Properties. Available at:

-

PubChem. Methyl 2-bromo-5-nitrobenzoate (Analogous Safety Data). Available at:

-

Echemi. this compound CAS 36749-41-4 Data.[3][4][5][6] Available at:

Sources

Structural and Reactive Divergence: Methyl 2-bromo-3,5-dinitrobenzoate vs. The 3,5-Dinitrobenzoate Scaffold

Executive Summary

This technical guide delineates the critical chemical distinctions between Methyl 2-bromo-3,5-dinitrobenzoate (referred to herein as 2-Br-DNB ) and the non-halogenated parent scaffold, 3,5-Dinitrobenzoate (referred to as DNB , typically as the methyl ester or acid).

While both compounds share a dinitro-functionalized aromatic core, the presence of the bromine atom at the ortho position (C2) in 2-Br-DNB fundamentally alters the molecule's electronic landscape and steric profile. For the drug development chemist, DNB is a static analytical standard or polymer precursor, whereas 2-Br-DNB is a dynamic "super-electrophile," activated for regiospecific nucleophilic aromatic substitution (SNAr), enabling the rapid construction of privileged pharmacophores like benzimidazoles and quinoxalines.

Structural Analysis: Sterics and Electronics

The divergence in utility begins with the physical arrangement of atoms and the resulting electronic perturbations.

Electronic Activation (The Hammett Vector)

-

DNB (Symmetric): The two nitro groups at C3 and C5 are meta to the ester (C1). In electrophilic aromatic substitution (EAS), these groups deactivate the ring. However, without a leaving group, the ring is relatively inert to nucleophilic attack under mild conditions.

-

2-Br-DNB (Asymmetric/Activated): The bromine at C2 is flanked by a nitro group at C3 (ortho) and C5 (para). This specific substitution pattern creates a "push-pull" electronic deficit at C2. The inductive withdrawal (-I) of the bromine, combined with the mesomeric withdrawal (-M) of the ortho/para nitro groups, renders the C-Br bond exceptionally labile to nucleophilic displacement.

Steric Congestion and Planarity

In DNB , the ester and nitro groups can adopt a relatively planar conformation, maximizing conjugation. In 2-Br-DNB , the bulky bromine atom at C2 creates significant steric strain with the adjacent C1-ester and C3-nitro group. This "ortho effect" forces the ester moiety out of the aromatic plane, decoupling it from the π-system and potentially altering the solubility and reactivity profile compared to the planar parent.

Table 1: Physicochemical Comparison

| Feature | Methyl 3,5-dinitrobenzoate (DNB) | This compound (2-Br-DNB) |

| CAS Number | 2702-58-1 | 36749-41-4 |

| Molecular Weight | 226.14 g/mol | 305.04 g/mol |

| Primary Reactivity | Reduction (Nitro | SNAr (Bromine Displacement) |

| Leaving Group | None (H is poor LG) | Bromide (Good LG, activated) |

| Symmetry | C2v (Symmetric) | Cs (Asymmetric) |

| Key Application | Analytical derivatization, Polymers | Heterocycle synthesis, MedChem scaffolds |

Reactivity Profile: The SNAr Advantage

The defining difference is the susceptibility to Nucleophilic Aromatic Substitution (SNAr) .[1][2]

The Mechanism

In 2-Br-DNB, the addition of a nucleophile (e.g., a primary amine) to the C2 position forms a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nitro groups.[1][2] The subsequent elimination of the bromide ion restores aromaticity.[2][3]

DNB lacks this pathway. Attempting SNAr on DNB would require displacing a hydride (H⁻), which is thermodynamically unfavorable without harsh oxidative conditions (e.g., oxidative nucleophilic substitution of hydrogen, ONSH).

Figure 1: Comparative reactivity pathways. Note the exclusive SNAr capability of the 2-bromo variant.

Experimental Protocols

Synthesis of this compound

Context: Unlike the commercially abundant DNB, the 2-bromo variant is often synthesized in-house to ensure purity for sensitive couplings.

Reagents: Methyl 2-bromobenzoate, Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).

-

Preparation: Cool 20 mL of concentrated H₂SO₄ to 0°C in a round-bottom flask.

-

Nitration: Add methyl 2-bromobenzoate (10 mmol) dropwise, maintaining temperature <5°C.

-

Addition: Slowly add fuming HNO₃ (2.2 equiv) dropwise. The presence of the bromine directs the nitro groups to the meta positions relative to the ester (which are C3 and C5), reinforcing the directing effects of the ester.

-

Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (formation of dinitro species).[4]

-

Workup: Pour onto crushed ice. The product will precipitate as a pale yellow solid. Filter, wash with cold water, and recrystallize from ethanol.

SNAr Displacement Protocol (Benzimidazole Precursor)

Context: This protocol demonstrates the utility of 2-Br-DNB in generating a functionalized aniline, a reaction impossible with standard DNB.

Reagents: 2-Br-DNB (1.0 equiv), Benzylamine (1.1 equiv), Triethylamine (TEA, 2.0 equiv), DMF (Dimethylformamide).

-

Dissolution: Dissolve 2-Br-DNB (1 mmol) in anhydrous DMF (5 mL).

-

Addition: Add TEA followed by benzylamine dropwise at room temperature.

-

Observation: The solution will likely deepen in color (formation of the charge-transfer complex).

-

Heating: Stir at 60°C for 2-4 hours. The electron-deficient ring facilitates displacement under mild heating.

-

Validation: TLC should show the disappearance of the starting bromide and the appearance of a more polar fluorescent spot (the amine).

-

Isolation: Dilute with water and extract with ethyl acetate. The resulting product is Methyl 2-(benzylamino)-3,5-dinitrobenzoate .

Applications in Drug Discovery[5][6]

The "Privileged Scaffold" Concept

-

3,5-Dinitrobenzoate: Primarily used in Analytical Chemistry .[5] It reacts with alcohols to form crystalline esters (3,5-dinitrobenzoates) with sharp melting points, used for identification.[6][7][8] In materials science, it is reduced to 3,5-diaminobenzoic acid for polyamide synthesis [1].

-

This compound: A cornerstone for Medicinal Chemistry . The displacement of the bromine with an amine, followed by the reduction of the adjacent nitro group (at C3), sets up an intramolecular cyclization to form Benzimidazoles or Quinoxalines . These heterocycles are ubiquitous in kinase inhibitors and anti-infectives [2].

Comparative Utility Table

| Application Area | 3,5-Dinitrobenzoate | This compound |

| Alcohol Identification | High (Standard Derivatization) | Low |

| Benzimidazole Synthesis | Low (Requires complex amination) | High (Direct SNAr -> Cyclization) |

| Dendrimer Synthesis | High (Symmetric branching unit) | Low |

| Kinase Inhibitor Design | Low | High (Scaffold for core pharmacophore) |

References

-

Nucleophilic Aromatic Substitution: SNAr. Master Organic Chemistry. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 4. Methyl 2-methyl-3,5-dinitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.amanote.com [research.amanote.com]

- 6. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. hansshodhsudha.com [hansshodhsudha.com]

Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of Methyl 2-bromo-3,5-dinitrobenzoate

Introduction

Methyl 2-bromo-3,5-dinitrobenzoate is a highly functionalized aromatic compound with significant potential as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and novel materials. The presence of multiple reactive sites—an ester, a bromo group, and two nitro groups—allows for a wide range of subsequent chemical transformations. This document provides a detailed, field-proven protocol for the synthesis of this compound from its corresponding carboxylic acid, 2-bromo-3,5-dinitrobenzoic acid, via a classic Fischer-Speier esterification.

This guide is designed for researchers, chemists, and professionals in drug development. It emphasizes the underlying chemical principles, provides a robust step-by-step methodology, outlines critical safety precautions, and details analytical characterization of the final product to ensure reproducibility and high purity.

Reaction Principle and Mechanism: The Fischer-Speier Esterification

The conversion of 2-bromo-3,5-dinitrobenzoic acid to its methyl ester is achieved through the Fischer-Speier esterification, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] Given the steric hindrance from the ortho-bromo substituent and the deactivating effect of the two electron-withdrawing nitro groups on the aromatic ring, this reaction typically requires heating and a strong acid catalyst, such as concentrated sulfuric acid, to proceed at a reasonable rate.

The mechanism involves several equilibrium steps:

-

Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the sulfuric acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon.[1][2]

-

Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.[1][3]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

-

Deprotonation: The final step is the deprotonation of the protonated ester by a weak base (like water or another methanol molecule), regenerating the acid catalyst and yielding the final methyl ester product.[2]

To drive the reversible reaction towards the product side and maximize the yield, an excess of methanol is used, functioning as both a reactant and the solvent.[1][4]

Experimental Protocol

This protocol provides a reliable method for the synthesis of this compound. All operations involving hazardous chemicals must be conducted within a certified chemical fume hood.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 2-Bromo-3,5-dinitrobenzoic acid | 116529-60-3 | C₇H₃BrN₂O₆ | 291.01 | Solid, irritant |

| Methanol (Anhydrous) | 67-56-1 | CH₄O | 32.04 | Flammable, toxic |

| Sulfuric Acid (Concentrated) | 7664-93-9 | H₂SO₄ | 98.08 | Corrosive, strong acid |

| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | Solid, mild base |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | Liquid |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Drying agent |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Volatile solvent |

Equipment

-

Round-bottom flask (100 mL or appropriate size)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Dropping funnel

-

Separatory funnel

-

Büchner funnel and flask

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-3,5-dinitrobenzoic acid (e.g., 5.0 g, 17.2 mmol).

-

Solvent Addition: Add 50 mL of anhydrous methanol to the flask. The methanol serves as both the solvent and a reactant. Stir the mixture to dissolve the acid as much as possible.

-

Catalyst Addition: Place the flask in an ice-water bath to cool. Slowly and carefully, add concentrated sulfuric acid (0.5 mL) dropwise to the stirring mixture. Caution: This addition is exothermic.

-

Reflux: Remove the ice bath, attach a reflux condenser, and heat the mixture to a gentle reflux (approximately 65°C) using a heating mantle.[4] Continue refluxing for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Work-up: After the reaction is complete (as indicated by TLC or time), allow the mixture to cool to room temperature.

-

Precipitation: Slowly pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold water. A pale yellow or off-white precipitate of the crude product should form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2 x 50 mL) to remove most of the residual acid and methanol.

-

Neutralization: Transfer the crude solid to a beaker and add 50 mL of a 5% aqueous sodium bicarbonate solution.[5] Stir for 15-20 minutes to neutralize any remaining acidic impurities. Caution: Carbon dioxide gas will evolve.[3] Collect the solid again by vacuum filtration and wash with deionized water until the filtrate is neutral (check with pH paper).

-

Drying: Dry the purified solid product, either in a desiccator under vacuum or in a drying oven at a low temperature (40-50°C).

Purification (Optional)

If further purification is required, the dried product can be recrystallized from a minimal amount of hot methanol or ethanol to yield a crystalline solid.

Visualization of Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation and Characterization

Accurate characterization of the final product is crucial to confirm its identity and purity.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 2-Bromo-3,5-dinitrobenzoic acid | C₇H₃BrN₂O₆ | 291.01 | Yellowish solid |

| This compound | C₈H₅BrN₂O₆ | 305.04[6] | Off-white to pale yellow solid[6] |

Expected Analytical Data for this compound

| Analysis Type | Expected Result |

| ¹H NMR | Singlet for the methyl ester protons (-OCH₃) around 4.0 ppm. Two doublets for the aromatic protons. |

| ¹³C NMR | Signal for the ester carbonyl carbon (~160-165 ppm), methyl carbon (~53 ppm), and aromatic carbons. |

| IR (Infrared) Spectroscopy | Strong C=O stretch for the ester (~1730 cm⁻¹). Strong N-O stretches for the nitro groups (~1540 and 1350 cm⁻¹). C-O ester stretch (~1250 cm⁻¹). C-Br stretch. |

| Melting Point | A sharp melting point range should be observed. |

| Storage | Store in a dry, sealed container at 2-8°C for long-term stability.[6] |

Logical Flow of Synthesis and Validation

Caption: Logical relationship between synthesis and analytical validation steps.

Safety and Handling Precautions

Adherence to safety protocols is mandatory. The reagents used in this synthesis possess significant hazards.

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling any of the reagents.[7][8][9]

-

Fume Hood: All steps of this procedure, especially the handling of concentrated sulfuric acid and methanol, must be performed in a well-ventilated chemical fume hood.[10]

-

Reagent Handling:

-

2-Bromo-3,5-dinitrobenzoic Acid and its ester: These compounds are irritants. Avoid contact with skin and eyes and prevent inhalation of dust.[7][8]

-

Concentrated Sulfuric Acid: Highly corrosive. Causes severe burns upon contact. Always add acid to other liquids slowly and with cooling; never add water to acid.

-

Methanol: Toxic upon ingestion, inhalation, and skin absorption. It is also highly flammable. Ensure there are no ignition sources nearby during the reflux step.

-

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's hazardous waste disposal guidelines. Do not pour organic solvents or acidic/basic aqueous solutions down the drain.[10]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[11]

-

References

-

3,5-DINITROBENZOIC ACID FOR SYNTHESIS - Loba Chemie.

-

3,5-Dinitrobenzoic acid - PENTA.

-

3,5-DINITROBENZOIC ACID | Elemental Microanalysis.

-

4-Hydroxy-3,5-dinitrobenzoic acid - SAFETY DATA SHEET.

-

Material Safety Data Sheet - 3,5-Dinitrobenzoic acid.

-

Fischer Esterification - J&K Scientific LLC.

-

Fischer Esterification-Typical Procedures - OperaChem.

-

3,5-dinitrobenzoic acid - Organic Syntheses Procedure.

-

Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers - JOCPR.

-

Synthesis of methyl 3,5-dinitrobenzoate - PrepChem.com.

-

This compound - ChemScene.

-

Methyl 4-bromo-3,5-dinitrobenzoate - UM Impact.

-

Fischer Esterification of Benzoic Acid with Ethanol: Application Notes and Protocols - Benchchem.

-

Lab5 procedure esterification.

-

METHYL 2-BROMO-3-NITROBENZOATE - Safety Data Sheet - ChemicalBook.

-

SUPPORTING INFORMATION - The Royal Society of Chemistry.

-

Improved Fischer Esterification of Substituted Benzoic Acid - Journal of Physical Science.

-

Methyl 2-methyl-3,5-dinitrobenzoate - PMC.

-

2-Methyl-3,5-dinitrobenzoic acid - PMC.

-

Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism) - YouTube.

-

3,5-dinitrobenzaldehyde - Organic Syntheses Procedure.

-

Methyl 3-bromo-2-methyl-5-nitrobenzoate | C9H8BrNO4 | CID 21907564 - PubChem.

-

Application Notes and Protocols: Synthesis of 5-Methyl-2-nitrobenzoic Acid via Nitration of Methyl 3-methylbenzoate - Benchchem.

-

Methyl 5-Bromo-2-methyl-3-nitrobenzoate - TCI Chemicals.

-

Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure.

-

2-BROMO-3,5-DINITROBENZOIC ACID | CAS 116529-60-3 - Matrix Fine Chemicals.

-

Synthesis and Application of 3,5-Dinitrobenzoic Acid - ChemicalBook.

-

Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions - PMC.

-

3,5-Dinitrobenzoic acid - Wikipedia.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. m.youtube.com [m.youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. personal.tcu.edu [personal.tcu.edu]

- 6. chemscene.com [chemscene.com]

- 7. lobachemie.com [lobachemie.com]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. employees.delta.edu [employees.delta.edu]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. elementalmicroanalysis.com [elementalmicroanalysis.com]

Application Note: High-Efficiency Esterification of 2-Bromo-3,5-Dinitrobenzoic Acid

[1]

Abstract & Strategic Overview

This Application Note details the optimized protocol for the esterification of 2-bromo-3,5-dinitrobenzoic acid (2-B-3,5-DNBA) . This substrate presents a classic "perfect storm" of synthetic challenges: significant steric hindrance (ortho-bromo effect) combined with extreme electronic deactivation (two meta-nitro groups).[1]

While standard Fischer esterification is often the first-line approach for benzoic acids, it is kinetically disfavored here due to the steric blockade of the carbonyl carbon. Furthermore, the presence of strong electron-withdrawing groups (EWGs) activates the carbon-bromine bond toward Nucleophilic Aromatic Substitution (

Recommended Strategy: The Acyl Chloride Activation Route (via Thionyl Chloride) is the superior method for this substrate. It irreversibly converts the sterically hindered hydroxyl group into a highly reactive chloride leaving group, driving the reaction to completion under milder conditions than those required for direct acid-catalyzed equilibrium methods.

Chemical Context & Challenges[1][2][3][4][5][6][7]

The Ortho-Effect and Steric Blockade

The bromine atom at the C2 position exerts a significant steric "ortho effect," twisting the carboxyl group out of planarity with the benzene ring. This reduces conjugation but, more critically, physically blocks the approach of nucleophiles (alcohols) to the carbonyl carbon.[1]

Electronic Activation vs. Risk

-

Pro: The two nitro groups at C3 and C5 are strong electron-withdrawing groups (EWGs). They make the carbonyl carbon highly electrophilic, which theoretically aids nucleophilic attack.[1]

-

Con (Critical Risk): These same EWGs make the C2-Bromine bond highly susceptible to

.[1] If the reaction environment becomes too basic (e.g., using Sodium Methoxide), the bromine will be displaced, yielding the impurity 2-alkoxy-3,5-dinitrobenzoate .[1]

Experimental Protocol: Acyl Chloride Method (Gold Standard)

This protocol utilizes Thionyl Chloride (

Reagents & Equipment

| Reagent | Equiv.[1][2][3] | Role | Notes |

| 2-B-3,5-DNBA | 1.0 | Substrate | Dry thoroughly before use.[1] |

| Thionyl Chloride ( | 3.0 - 5.0 | Activator | Excess serves as solvent.[1] |

| DMF (Dimethylformamide) | 0.05 (Cat.)[1] | Catalyst | Forms Vilsmeier-Haack active species.[1] |

| Anhydrous Alcohol | Excess | Nucleophile | MeOH, EtOH, etc.[1] |

| DCM or Toluene | Solvent | Solvent | Optional; for solubility.[1] |

Step-by-Step Procedure

Phase 1: Activation (Acid Chloride Formation)[1]

-

Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or

line) to exclude moisture. -

Charging: Add 2-B-3,5-DNBA (10 mmol, 2.91 g) to the flask.

-

Solvent/Reagent: Add Thionyl Chloride (5 mL, ~68 mmol). The solid may not dissolve immediately.[4]

-

Catalysis: Add 1-2 drops of anhydrous DMF .

-

Note: DMF acts as a catalyst by forming the reactive dimethylchloroforminium chloride intermediate, which transfers chloride to the carboxylic acid more rapidly than

alone.

-

-

Reaction: Heat the mixture to reflux (75°C) for 2–3 hours.

-

Endpoint: The solution should become clear, and gas evolution (

,

-

-

Isolation: Cool to room temperature. Remove excess

via rotary evaporation under reduced pressure.[1]-

Critical: Add dry toluene (10 mL) and re-evaporate to azeotropically remove trace thionyl chloride.[1] This prevents the formation of alkyl chlorides in the next step.

-

Phase 2: Esterification

-

Solvation: Dissolve the yellow/brown residue (Acid Chloride) in anhydrous DCM (20 mL) or keep it neat if liquid.

-

Addition: Cool the vessel to 0°C in an ice bath. Slowly add the Anhydrous Alcohol (e.g., Methanol, 20 mL) dropwise.

-

Caution: Exothermic reaction.[1]

-

-

Scavenging (Optional): If the substrate is acid-sensitive (unlikely here), add 1.1 equiv of Pyridine or Triethylamine.[1] However, for this specific substrate, acidic conditions are preferred to prevent

side reactions.[1] -

Completion: Allow to warm to room temperature and stir for 1 hour.

Phase 3: Workup & Purification[1][2][5][6]

-

Quench: Pour the mixture into ice-cold water (100 mL).

-

Extraction: Extract with Ethyl Acetate or DCM (3 x 30 mL).

-

Wash: Wash combined organics with:

-

Drying: Dry over anhydrous

, filter, and concentrate. -

Recrystallization: Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate if necessary.[1]

Alternative Protocol: Fischer Esterification (Screening)[1]

Use this method only if

-

Mix: Dissolve 2-B-3,5-DNBA (1.0 g) in excess Alcohol (15 mL).

-

Catalyst: Add conc.

(0.5 mL) dropwise.[1] -

Reflux: Heat to reflux for 24–48 hours .

-

Note: The long reaction time is due to the steric hindrance.

-

-

Workup: Standard aqueous workup as described above.

-

Yield Expectation: Lower (60-70%) compared to Acid Chloride method (>90%).[1]

-

Process Visualization

Reaction Workflow Diagram

Caption: Step-by-step workflow for the Thionyl Chloride mediated esterification.

Mechanistic Pathway & Risk Analysis[1]

Caption: Mechanistic pathway highlighting the risk of SNAr side-reaction if strong bases are used.

Quality Control & Validation

| Test | Expected Result | Purpose |

| TLC | Quick conversion check. Solvent: Hexane/EtOAc (7:3).[1] | |

| IR Spectroscopy | Shift of C=O stretch from ~1690 | Functional group confirmation. |

| 1H NMR | Appearance of alkoxy peak (e.g., singlet ~3.9 ppm for methyl ester).[1] | Structural verification.[1][7][8] |

| Melting Point | Sharp point (Specific to ester derivative).[1] | Purity check. |

Safety & Handling

-

Explosion Hazard: Di-nitro compounds are energetic.[1] While this benzoic acid derivative is generally stable, avoid heating dry solids to decomposition or subjecting them to mechanical shock.[1]

-

Thionyl Chloride: Highly corrosive and reacts violently with water to release

and -

Skin/Eye Contact: The acid chloride intermediate is a potent lachrymator and skin irritant.[1] Double-glove (Nitrile) and wear safety goggles.[1]

References

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General mechanism of Acyl Chloride formation and Vilsmeier-Haack catalysis).[1]

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1]

-

ChemicalBook. (2025).[1] Synthesis and Application of 3,5-Dinitrobenzoic Acid.

-

Org. Synth. (1941).[1] 3,5-Dinitrobenzoic acid.[1][2][7][8][9] Organic Syntheses, Coll. Vol. 1, p.243. (Provides context on the stability and handling of dinitrobenzoic acids).[1]

-

BenchChem. (2025).[1] Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-Bromo-3-nitrobenzoic Acid. (Highlights the risk of SNAr in similar substrates).[1]

Sources

- 1. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. chemlab.truman.edu [chemlab.truman.edu]

- 7. Methyl 2-methyl-3,5-dinitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. prepchem.com [prepchem.com]

Application Notes and Protocols: The Strategic Utility of Methyl 2-bromo-3,5-dinitrobenzoate in Modern Heterocyclic Synthesis

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of organic synthesis, particularly within the realm of medicinal chemistry and materials science, the strategic selection of starting materials is paramount. Methyl 2-bromo-3,5-dinitrobenzoate is a preeminent example of a highly versatile intermediate, engineered for the efficient construction of complex heterocyclic scaffolds. Its utility stems from a unique confluence of structural features: a bromine atom serving as an excellent leaving group, two strongly electron-withdrawing nitro groups that activate the aromatic ring towards nucleophilic attack, and a methyl ester moiety that can be retained or further transformed.[1]

The pronounced electrophilicity of the carbon atom bearing the bromo substituent makes this reagent exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[2][3] This inherent reactivity provides a reliable and robust platform for the synthesis of a diverse array of fused heterocyclic systems, which are core components of numerous pharmaceutical agents and functional materials.[1][4] This guide provides an in-depth exploration of the mechanistic underpinnings and practical applications of this compound, offering detailed protocols for the synthesis of key heterocyclic families.

Core Mechanistic Principle: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The primary reaction pathway governing the utility of this compound is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This process is a two-step addition-elimination sequence that is highly favored due to the substantial stabilization of the reaction intermediate by the two nitro groups.

-

Nucleophilic Addition: The reaction initiates with the attack of a nucleophile (Nu:) on the electron-deficient carbon atom bonded to the bromine. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][5] The negative charge is effectively delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho and para nitro groups. This delocalization is the key driving force for the initial addition step.[2]

-

Elimination of the Leaving Group: Aromaticity is restored in the second step through the expulsion of the bromide ion (Br⁻), a good leaving group. This elimination step is typically fast and irreversible, driving the reaction to completion.[2]

Caption: General workflow of the SNAr mechanism.

Application I: Synthesis of Substituted Benzimidazoles

Benzimidazoles are a privileged scaffold in medicinal chemistry, appearing in drugs such as proton-pump inhibitors (omeprazole) and anthelmintics.[6][7] The reaction of this compound with substituted o-phenylenediamines provides a direct and efficient route to highly functionalized benzimidazole precursors.

The initial SNAr reaction displaces the bromine with one of the amino groups of the o-phenylenediamine. The resulting intermediate, an N-(2-aminoaryl)-3,5-dinitrobenzoate derivative, is primed for cyclization. This cyclization is typically induced by heat or acid catalysis, involving the intramolecular attack of the second amino group onto the ester carbonyl, followed by dehydration to form the imidazole ring. A subsequent reduction of the nitro groups can provide further handles for diversification.

Caption: Workflow for benzimidazole synthesis.

Experimental Protocol: Synthesis of Methyl 2-(1H-benzo[d]imidazol-2-yl)-4,6-dinitrobenzoate

Materials:

-

This compound (1.0 eq)

-

o-Phenylenediamine (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (Et₃N) (1.5 eq)

-

Hydrochloric Acid (4M, for cyclization)

-

Ethyl acetate (for extraction)

-

Brine

Procedure:

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and o-phenylenediamine (1.1 eq).

-

Solvent and Base Addition: Add anhydrous DMF to dissolve the reagents, followed by the dropwise addition of triethylamine (1.5 eq) at room temperature.

-

SNAr Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

-

Work-up (Intermediate): After cooling to room temperature, pour the reaction mixture into ice-cold water. Collect the precipitated solid by filtration, wash with water, and dry under vacuum. This solid is the N-substituted intermediate.

-

Cyclization: Suspend the dried intermediate in 4M HCl and heat the mixture to reflux for 2-3 hours.

-

Neutralization and Extraction: Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the target benzimidazole derivative.[6][8]

Data Summary: Substrate Scope and Conditions

| o-Phenylenediamine Derivative | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Unsubstituted | Et₃N | DMF | 80-90 | 75-85 |

| 4-Methyl-o-phenylenediamine | K₂CO₃ | DMSO | 100 | 70-80 |

| 4-Chloro-o-phenylenediamine | Et₃N | DMF | 90 | 72-82 |

| 4-Nitro-o-phenylenediamine | DBU | NMP | 110 | 65-75 |

Application II: Synthesis of Quinoxaline Scaffolds

Quinoxalines, or benzopyrazines, are another class of heterocycles with significant biological activity and applications in materials science.[9] A common strategy for their synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[10] While this compound is not a direct precursor, it serves as an excellent starting point for creating the necessary functionalized diamine.

The synthesis begins with the SNAr reaction of the starting benzoate with a protected amine (e.g., ammonia or a primary amine), followed by the selective reduction of one of the nitro groups (typically the one ortho to the newly installed amino group) to create the required o-diamino functionality. This in-situ generated or isolated diamine can then be reacted with a 1,2-dicarbonyl compound (like glyoxal or benzil) to furnish the quinoxaline ring system.

Experimental Protocol: Two-Step Synthesis of a Functionalized Quinoxaline

Part A: Synthesis of Methyl 2-amino-3-amino-5-nitrobenzoate

-

Amination: In a sealed vessel, dissolve this compound (1.0 eq) in methanol saturated with ammonia. Heat the mixture to 70 °C for 12 hours. After cooling, evaporate the solvent to obtain the crude methyl 2-amino-3,5-dinitrobenzoate.

-

Selective Reduction: Dissolve the crude product in ethanol. Add a solution of sodium sulfide (Na₂S·9H₂O) (1.2 eq) in water dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 8-10 hours. The ortho-nitro group is preferentially reduced.

-

Isolation: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are dried and concentrated to yield the target diamine, which can be used directly or purified by chromatography.

Part B: Quinoxaline Formation

-

Condensation: Dissolve the methyl 2-amino-3-amino-5-nitrobenzoate from Part A (1.0 eq) and benzil (1.0 eq) in ethanol containing a catalytic amount of acetic acid.

-

Reaction: Heat the mixture to reflux for 4 hours. Monitor the formation of the quinoxaline product by TLC.

-

Purification: Cool the reaction mixture. The product often precipitates and can be collected by filtration. If not, concentrate the solvent and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient).

Caption: Two-stage workflow for quinoxaline synthesis.

Safety and Handling Precautions

-

Energetic Nature: Dinitroaromatic compounds are energetic and can be sensitive to heat and shock. Avoid grinding or subjecting the material to high impact. All heating should be performed using a controlled heating mantle or oil bath behind a blast shield.

-

Toxicity: Handle this compound in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store the compound in a cool, dry place away from heat sources and reducing agents.[11]

Conclusion

This compound stands out as a powerful and versatile intermediate for the construction of nitrogen-containing heterocycles. Its predictable reactivity via the SNAr mechanism allows for the reliable synthesis of complex scaffolds like benzimidazoles and quinoxalines. The protocols and data presented herein demonstrate the broad applicability of this reagent, providing researchers in drug discovery and materials science with a robust tool for molecular innovation. The strategic placement of the nitro and ester groups offers additional opportunities for post-cyclization functionalization, further expanding its synthetic potential.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]

- Al-Azzawi, A. M., & Al-Razzak, F. H. (2012). Synthesis, Characterization of Some Novel Benzimidazole Derivatives of 1-Bromo-2, 4-dinitrobenzene and Their Antifungal Activiti. Journal of Al-Nahrain University, 15(1), 72-81.

- Brown, D. J. (2004). Quinoxalines: Supplement II. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc.

- Pais, J. P., et al. (2022). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Molecules, 27(8), 2419.

- Kavitha, S., et al. (2023). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Journal of the Indian Chemical Society, 100(10), 101140.

- Roy, D., & Golder, S. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(60), 38166-38186.

- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.

- Abdel-Wahab, B. F., et al. (2012). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry, 2013, 1-28.

- Ayaz, M., et al. (2021). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major anti-cancer and anti-microbial derivatives. RSC Advances, 11(23), 13872-13921.

- de la Cuesta, F., et al. (2010). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN, Universidad de Navarra.

- Chander, S., et al. (2018). An Overview About Synthetic and Biological Profile of Benzimidazole. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 9(6), 1269-1286.

- Halawa, A. H. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry, 2(1), 9-17.

- de Oliveira, C. M. A., et al. (2022). 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. Chemistry & Biodiversity, 19(11), e202200674.

- Pais, J. P., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals, 15(9), 1121.

-

PrepChem.com. (n.d.). Synthesis of methyl 3,5-dinitrobenzoate. Retrieved from [Link]

- Kącka-Zych, A., & Wodka, D. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4827.

- Mali, S. S., et al. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a.

- Tahir, M. N., et al. (2010). Methyl 2-methyl-3,5-dinitrobenzoate.

- Tahir, M. N., et al. (2010). Methyl 2-methyl-3,5-dinitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o288.

-

Carroll Collected. (n.d.). Determined Mechanism for the Formation of 2-bromo-3-methylbutane. Retrieved from [Link]

- Ghorab, M. M., et al. (2014). Synthesis and Antitumor Evaluation of New Heterocycles Derived from 3-Methyl-2-benzothiazolinone Hydrazone. Journal of the Brazilian Chemical Society, 25(11), 2095-2104.

-

AMS Dottorato - Unibo. (n.d.). Reactivity of activated electrophiles and nucleophiles: labile intermediates and properties of the reaction products. Retrieved from [Link]

- Fakhry, M., et al. (2005). Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. International Journal of Chemical Kinetics, 37(10), 579-586.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices [mdpi.com]

- 3. amsdottorato.unibo.it [amsdottorato.unibo.it]

- 4. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 11. chemscene.com [chemscene.com]

Nucleophilic aromatic substitution reactions of methyl 2-bromo-3,5-dinitrobenzoate

Application Note: High-Efficiency Protocols for this compound

Introduction & Mechanistic Rationale

This compound (1 ) is a highly activated aryl halide used as a linchpin in the synthesis of poly-functionalized benzimidazoles, indazoles, and quinazolines. Its reactivity is governed by the cooperative electron-withdrawing effects of two nitro groups and the ester moiety.

The "Super-Electrophile" Architecture

The C-2 position is exceptionally electrophilic due to:

-

Inductive/Resonance Activation: The nitro groups at C-3 (ortho) and C-5 (para) withdraw electron density via both induction (

) and resonance ( -

Steric Acceleration: The bulky bromine atom at C-2 is crowded by the C-1 ester and C-3 nitro group. Nucleophilic attack relieves this steric strain by expelling the bromide (Relief of B-strain).

-

Leaving Group Ability: Bromide is a superior leaving group compared to fluoride in non-polar solvents, though fluoride reacts faster in polar aprotic solvents due to the high energy of the C-F bond breaking step being offset by the stability of the intermediate. However, for practical synthetic purposes, the bromo-derivative offers a balance of stability and reactivity.

Reaction Mechanism: The Meisenheimer Pathway

The reaction proceeds via a classical addition-elimination mechanism (

Figure 1: The

Experimental Protocols

Protocol A: Amination (C-N Bond Formation)

This protocol is optimized for primary and secondary amines. The reaction is generally instantaneous at room temperature for aliphatic amines, while anilines may require mild heating.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Amine (1.1 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 equiv) -

Solvent: Acetonitrile (MeCN) or THF (0.1 M concentration)

Step-by-Step Procedure:

-

Preparation: Dissolve 1.0 mmol (305 mg) of 1 in 10 mL of anhydrous MeCN in a round-bottom flask.

-

Addition: Add 1.2 mmol of DIPEA.

-

Reaction: Add 1.1 mmol of the amine dropwise at 0°C. Allow the mixture to warm to room temperature (RT).

-

Note: A color change (often deep yellow/orange to red) indicates the formation of the charge-transfer complex or the product.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (

) should disappear within 30–60 minutes. -

Workup:

-

Concentrate the solvent under reduced pressure.

-

Redissolve the residue in EtOAc (20 mL) and wash with 1M HCl (to remove excess amine/base), followed by saturated

and brine. -

Dry over

, filter, and concentrate.

-

-

Purification: Recrystallize from EtOH or purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Protocol B: Ether/Thioether Synthesis (C-O / C-S Bond Formation)

Phenols and thiols are less nucleophilic than aliphatic amines and require deprotonation to generate the active thiolate or phenoxide.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Thiol or Phenol (1.1 equiv)

-

Base:

(anhydrous, 2.0 equiv) or Cs_2CO_3 (1.5 equiv) -

Solvent: DMF or Acetone (0.2 M)